molecular formula C15H14N2O3S B273459 methyl 6-[(2-methyl-1H-imidazol-1-yl)sulfonyl]-2-naphthyl ether

methyl 6-[(2-methyl-1H-imidazol-1-yl)sulfonyl]-2-naphthyl ether

Cat. No.: B273459
M. Wt: 302.4 g/mol
InChI Key: NCIGNBDIEBIRET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(6-Methoxynaphthalen-2-yl)sulfonyl]-2-methyl-1H-imidazole is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene ring substituted with a methoxy group and a sulfonyl group, which is further connected to a methyl-imidazole moiety. The presence of these functional groups contributes to its distinct chemical behavior and potential utility in research and industry.

Preparation Methods

The synthesis of methyl 6-[(2-methyl-1H-imidazol-1-yl)sulfonyl]-2-naphthyl ether typically involves multiple steps, starting with the preparation of the naphthalene derivative. The methoxy group is introduced via methylation, followed by sulfonylation to attach the sulfonyl group. The final step involves the formation of the imidazole ring, which is achieved through cyclization reactions under controlled conditions. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

1-[(6-Methoxynaphthalen-2-yl)sulfonyl]-2-methyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfonyl group.

    Substitution: The methoxy and sulfonyl groups can participate in substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

1-[(6-Methoxynaphthalen-2-yl)sulfonyl]-2-methyl-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6-[(2-methyl-1H-imidazol-1-yl)sulfonyl]-2-naphthyl ether involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, while the imidazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to methyl 6-[(2-methyl-1H-imidazol-1-yl)sulfonyl]-2-naphthyl ether include other naphthalene derivatives and sulfonyl-imidazole compounds. For example:

Properties

Molecular Formula

C15H14N2O3S

Molecular Weight

302.4 g/mol

IUPAC Name

1-(6-methoxynaphthalen-2-yl)sulfonyl-2-methylimidazole

InChI

InChI=1S/C15H14N2O3S/c1-11-16-7-8-17(11)21(18,19)15-6-4-12-9-14(20-2)5-3-13(12)10-15/h3-10H,1-2H3

InChI Key

NCIGNBDIEBIRET-UHFFFAOYSA-N

SMILES

CC1=NC=CN1S(=O)(=O)C2=CC3=C(C=C2)C=C(C=C3)OC

Canonical SMILES

CC1=NC=CN1S(=O)(=O)C2=CC3=C(C=C2)C=C(C=C3)OC

Origin of Product

United States

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